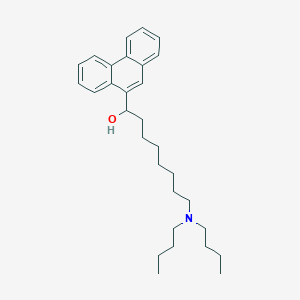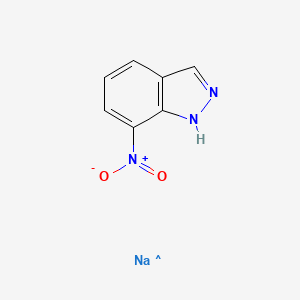
7-Nitroindazole (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitroindazole (sodium) is a heterocyclic small molecule containing an indazole ring that has been nitrated at the 7 position. It acts as a selective inhibitor for neuronal nitric oxide synthase, a hemoprotein enzyme that converts arginine to citrulline and nitric oxide in neuronal tissue . This compound is under investigation for its potential protective effects against nerve damage caused by excitotoxicity or neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitroindazole typically involves the nitration of indazole. One common method is the electrophilic nitration using a mixture of sodium nitrate and sulfuric acid
Industrial Production Methods
While specific industrial production methods for 7-Nitroindazole (sodium) are not widely documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure the selective introduction of the nitro group at the desired position.
Chemical Reactions Analysis
Types of Reactions
7-Nitroindazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly at positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
Reduction: 7-Aminoindazole.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
7-Nitroindazole (sodium) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce the nitro group into indazole derivatives.
Biology: Acts as a selective inhibitor of neuronal nitric oxide synthase, making it useful in studies related to nitric oxide signaling.
Medicine: Investigated for its neuroprotective effects in models of neurodegenerative diseases and conditions involving oxidative stress
Mechanism of Action
7-Nitroindazole exerts its effects by selectively inhibiting neuronal nitric oxide synthase. This enzyme converts arginine to citrulline and nitric oxide, a signaling molecule involved in various physiological processes . By inhibiting this enzyme, 7-Nitroindazole reduces the production of nitric oxide, thereby modulating signaling pathways and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-nitroindazole: More potent but less specific inhibitor of neuronal nitric oxide synthase.
N-Propyl-L-arginine: Acts on a different site of the enzyme.
Uniqueness
7-Nitroindazole is unique due to its selective inhibition of neuronal nitric oxide synthase, making it a valuable tool in research focused on nitric oxide signaling and neuroprotection .
Properties
Molecular Formula |
C7H5N3NaO2 |
|---|---|
Molecular Weight |
186.12 g/mol |
InChI |
InChI=1S/C7H5N3O2.Na/c11-10(12)6-3-1-2-5-4-8-9-7(5)6;/h1-4H,(H,8,9); |
InChI Key |
HWZIWXQUKMBPHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



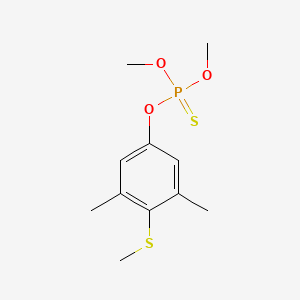

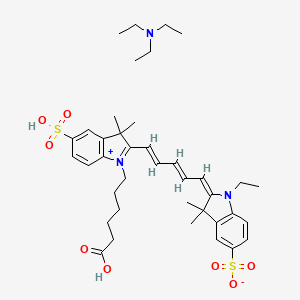
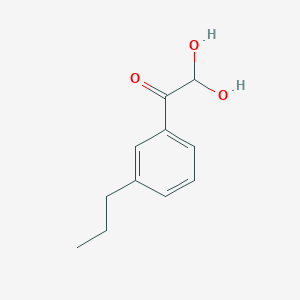

![2h-[1,3]Thiazino[3,2-a]benzimidazole](/img/structure/B14760532.png)
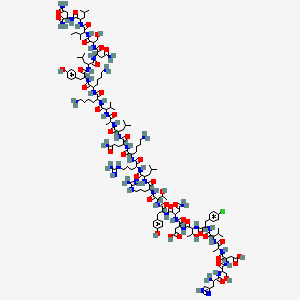
![2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14760543.png)
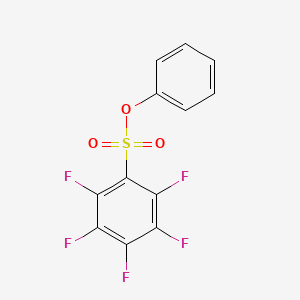
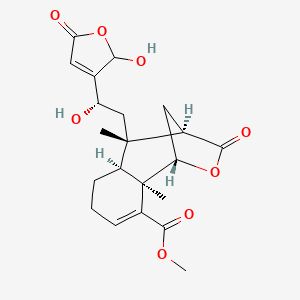
![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)
![S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)
